Cas no 87694-52-8 (N-Boc-L-valine N'-methoxy-N'-methylamide)

N-Boc-L-valine N'-methoxy-N'-methylamide structure
87694-52-8 structure
Product Name:N-Boc-L-valine N'-methoxy-N'-methylamide
CAS No:87694-52-8
MF:C12H24N2O4
MW:260.329963684082
MDL:MFCD00151897
CID:708902
PubChem ID:24869466
Update Time:2024-10-26

N-Boc-L-valine N'-methoxy-N'-methylamide Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-[(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]-, 1,1-dimethylethylester
    • BOC-L-LEUCINE N,O-DIMETHYLHYDROXAMIDE
    • Boc-val-n(och3)ch3
    • N-(tert-Butoxycarbonyl)-L-valine N -methoxy-N -methylamide
    • N-(tert-Butoxycarbonyl)-L-valine N′-methoxy-N′-methylamide
    • N-Boc-L-valine N'-methoxy-N'-methylamide
    • tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-methylpropylcarbamate
    • (S)-tert-butyl 1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-ylcarbamate
    • BOC-LEU-N(OME)ME
    • BOC-LEU-NME(OME)
    • BOC-L-VALINE N,O-DIMETHYLHYDROXAMIDE
    • BOC-L-VALINE N-METHOXY-N-METHYL AMIDE
    • Boc-Val-N(Me)OMe
    • N-(tert-butoxycarbonyl)-L-vali
    • tert-butyl (1S)-1[[methoxy(methyl)amino]carbonyl]-2-methylpropylcarbamate
    • tert-butyl {(S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl}carbamate
    • (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide
    • N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide
    • tert-butyl (S)-(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
    • TERT-BUTYL N-[(1S)-1-[METHOXY(METHYL)CARBAMOYL]-2-METHYLPROPYL]CARB
    • 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]carbamate (ACI)
    • Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [1-[(methoxymethylamino)carbonyl]-2-methylpropyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-tert-Butyl (1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
    • AS-74502
    • N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, 97%
    • (S)-[1-(Methoxy-methyl-carbamoyl)-2-methyl-propyl]-carbamic acid-tert-butyl ester
    • N-alpha-t-Butyloxycarbonyl-N-methyl-N-methoxy-L-valine amide
    • RRBFCGUIFHFYQK-VIFPVBQESA-N
    • (S)-tert-Butyl(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
    • N2-{[(1,1-dimethylethyl)oxy]carbonyl}-N1-methyl-N1-(methyloxy)-L-valinamide
    • AKOS024386612
    • MFCD00151897
    • TERT-BUTYL N-[(1S)-1-[METHOXY(METHYL)CARBAMOYL]-2-METHYLPROPYL]CARBAMATE
    • SCHEMBL1655475
    • 87694-52-8
    • Carbamic acid,[(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]-,1,1-dimethylethyl ester
    • W17577
    • tert-Butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
    • CS-0060835
    • MDL: MFCD00151897
    • Inchi: 1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16)/t9-/m0/s1
    • InChI Key: RRBFCGUIFHFYQK-VIFPVBQESA-N
    • SMILES: [C@@H](C(C)C)(NC(=O)OC(C)(C)C)C(=O)N(C)OC

Computed Properties

  • Exact Mass: 260.17400
  • Monoisotopic Mass: 260.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.9
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.029 g/mL at 25 °C(lit.)
  • Boiling Point: 248 °C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.456(lit.)
  • PSA: 67.87000
  • LogP: 1.94640
  • Optical Activity: [α]23/D −18.5°, c = 1 in methanol
  • Solubility: Not determined

N-Boc-L-valine N'-methoxy-N'-methylamide Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

N-Boc-L-valine N'-methoxy-N'-methylamide Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Boc-L-valine N'-methoxy-N'-methylamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM191813-25g
(S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
87694-52-8 95%
25g
$323 2021-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH783-200mg
N-Boc-L-valine N'-methoxy-N'-methylamide
87694-52-8 95%
200mg
93.0CNY 2021-08-04
Chemenu
CM191813-25g
(S)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
87694-52-8 95%
25g
$206 2023-02-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH783-5g
N-Boc-L-valine N'-methoxy-N'-methylamide
87694-52-8 95%
5g
783.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH783-1g
N-Boc-L-valine N'-methoxy-N'-methylamide
87694-52-8 95%
1g
249.0CNY 2021-08-04
eNovation Chemicals LLC
D756534-25g
Carbamic acid,[(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]-,1,1-dimethylethyl ester
87694-52-8 95%
25g
$135 2024-06-06
eNovation Chemicals LLC
D911544-25g
(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide
87694-52-8 95%
25g
$400 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131475-25g
tert-Butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
87694-52-8 97%
25g
¥786.00 2024-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N34000-1g
tert-Butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
87694-52-8 95%
1g
¥49.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N34000-5g
tert-Butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
87694-52-8 95%
5g
¥161.0 2024-07-19

N-Boc-L-valine N'-methoxy-N'-methylamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  35 min, -3 °C; -3 °C → rt; 19 h, rt; 40 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Design, synthesis, and biological activity of isosyringolin A
Kitahata, Shun; et al, Organic Letters, 2016, 18(9), 2312-2315

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Deoxo-Fluor Solvents: Dichloromethane ;  0.25 - 0.5 h, 0 °C
1.2 Solvents: Dichloromethane ;  0.25 h, 0 °C; 0 °C → rt; 6 h, rt
Reference
[Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides
White, Jonathan M.; et al, Journal of Organic Chemistry, 2004, 69(7), 2573-2576

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  30 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  pH 2 - 3, cooled
1.3 Reagents: 4-Methylmorpholine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  15 min, -15 °C; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Total Synthesis of Syringolin A
Dai, Chunhui; et al, Organic Letters, 2010, 12(15), 3453-3455

Production Method 4

Reaction Conditions
Reference
A facile approach to trans-4,5-pyrrolidine lactam and application in the synthesis of nemonapride and streptopyrrolidine
Huang, Wei; et al, Tetrahedron, 2011, 67(40), 7829-7837

Production Method 5

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt; 1.25 h, rt
1.2 Solvents: Dichloromethane ;  overnight, rt
Reference
Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II-Design, Synthesis, and Evaluation
Maryska, Michal; et al, Pharmaceuticals, 2021, 14(12),

Production Method 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dichloromethane ;  overnight, rt
Reference
Radiolabeled antagonistic bombesin peptidomimetics for tumor targeting
Valverde, Ibai E.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2014, 57(4), 275-278

Production Method 7

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dichloromethane ;  rt
Reference
α-Aminoxy acids as building blocks for the oxime and hydroxylamine pseudopeptide links. Application to the synthesis of human elastase inhibitors
Vanderesse, Regis; et al, Journal of Peptide Science, 2003, 9(5), 282-299

Production Method 8

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  PyBOP Solvents: Dimethylformamide ;  0.5 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  overnight, rt
Reference
Enzymatic Macrocyclization of 1,2,3-Triazole Peptide Mimetics
Oueis, Emilia; et al, Angewandte Chemie, 2016, 55(19), 5842-5845

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  16 h, rt
1.2 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 min, rt
1.3 16 h, rt
Reference
Convenient Synthesis of Alternatively Bridged Tryptophan Ketopiperazines and Their Activities against Trypanosomatid Parasites
Cockram, Peter E.; et al, ChemMedChem, 2022, 17(4),

Production Method 10

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  5 min; 24 h, rt
Reference
An efficient conversion of carboxylic acids into Weinreb amides
Katritzky, Alan R.; et al, ARKIVOC (Gainesville, 2002, (11), 39-44

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 6 - 12 h, reflux
2.1 Solvents: Tetrahydrofuran ;  5 min; 24 h, rt
Reference
An efficient conversion of carboxylic acids into Weinreb amides
Katritzky, Alan R.; et al, ARKIVOC (Gainesville, 2002, (11), 39-44

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  16 h, rt
2.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  10 min, rt
2.2 16 h, rt
Reference
Convenient Synthesis of Alternatively Bridged Tryptophan Ketopiperazines and Their Activities against Trypanosomatid Parasites
Cockram, Peter E.; et al, ChemMedChem, 2022, 17(4),

N-Boc-L-valine N'-methoxy-N'-methylamide Raw materials

N-Boc-L-valine N'-methoxy-N'-methylamide Preparation Products

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.